5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine

Flavor Chemistry Food Science Organoleptic Properties

5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine (CAS 35162-56-2, molecular formula C8H10N2O, molecular weight 150.1778) is a heterocyclic compound featuring a pyrazine ring fused to a dimethyl-substituted dihydrofuran moiety. It belongs to the class of dihydrofuropyrazines and was disclosed as a flavoring agent in US Patent 3767426A, where it is described as part of a series of heterocyclic pyrazines useful for altering and enhancing flavors in foodstuffs, tobaccos, and other consumable products.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 35162-56-2
Cat. No. B12897261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine
CAS35162-56-2
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC1C2=NC=CN=C2C(O1)C
InChIInChI=1S/C8H10N2O/c1-5-7-8(6(2)11-5)10-4-3-9-7/h3-6H,1-2H3
InChIKeyYCFSXCYRDVVWBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine (CAS 35162-56-2): A Fused Heterocyclic Pyrazine for Flavor and Fragrance Research


5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine (CAS 35162-56-2, molecular formula C8H10N2O, molecular weight 150.1778) is a heterocyclic compound featuring a pyrazine ring fused to a dimethyl-substituted dihydrofuran moiety . It belongs to the class of dihydrofuropyrazines and was disclosed as a flavoring agent in US Patent 3767426A, where it is described as part of a series of heterocyclic pyrazines useful for altering and enhancing flavors in foodstuffs, tobaccos, and other consumable products [1]. The compound is structurally distinct from simpler alkylpyrazines due to its oxygen-containing fused ring, which may confer differentiated organoleptic properties.

Compound Type Fused heterocyclic pyrazine for flavor and fragrance research
Patent Context Disclosed in US3767426A as flavor-modifying agent for foodstuffs and tobacco
Differentiation Dihydrofuropyrazine scaffold distinct from common alkylpyrazines

Why 5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine Cannot Be Simply Replaced by Common Alkylpyrazines


The dihydrofuro[3,4-b]pyrazine scaffold is structurally and electronically distinct from the widely used alkylpyrazines such as 2,5-dimethylpyrazine or 2,3,5-trimethylpyrazine [1]. The presence of the oxygen-containing fused dihydrofuran ring alters both the conformational profile and the hydrogen-bond acceptor capacity (PSA = 35.01 Ų for the target compound), which, based on class-level QSPR models for pyrazine derivatives, is predicted to substantially shift the olfactory threshold (log T) relative to simple dialkylpyrazines [2]. A related analog, 2-ethyl-5,7-dimethyl-5,7-dihydrofuro[3,4-b]pyrazine (CAS 128397-25-1), exhibits a computed density of 1.1±0.1 g/cm³, boiling point of 277.3±35.0 °C, and XlogP of approximately 0.7, suggesting that the additional ethyl group on the pyrazine ring modulates volatility and lipophilicity compared to the unsubstituted target compound . Since odor perception is a function of both volatility and receptor binding, a direct substitution of the target compound with simpler pyrazines or the 2-ethyl analog may not reproduce the intended organoleptic profile or physical performance.

Oxygen-containing dihydrofuran ring may shift organoleptic profile vs. alkylpyrazines.
Computed polar surface area (PSA) differs from common dialkylpyrazines, potentially altering olfactory threshold.
Predicted volatility and molecular weight differ from closely related 2-ethyl analog, impacting evaporation profile.

Product-Specific Quantitative Differentiation Evidence for 5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine


Patent-Documented Flavoring Utility vs. Generic Alkylpyrazines

In US Patent 3767426A, 5,7-dimethyl-5,7-dihydrofuro[3,4-b]pyrazine is explicitly claimed alongside its structural class as a flavoring agent for foodstuffs, tobaccos, and consumable products [1]. The patent distinguishes the dihydrofuropyrazine subclass from the dihydrothienopyrazines (e.g., 2-methyl-5,7-dihydrothieno[3,4-b]pyrazine), noting that the oxygen-containing ring imparts different organoleptic properties compared to the sulfur analog. While common alkylpyrazines such as 2,5-dimethylpyrazine are broadly associated with roasted, nutty, and cocoa notes, the fused-ring heterocyclic pyrazines of this patent were developed to provide a distinct flavor-modifying character, suggesting a differentiated sensory profile [1].

Patent Flavoring Utility
Patent-disclosed
Furopyrazine subclass claimed; oxygen ring imparts distinct profile vs. thieno and simple pyrazines.
Differentiated sensory character expected.
No quantitative odor threshold data available.
Flavor Chemistry Food Science Organoleptic Properties

Predicted Olfactory Threshold Differentiation via QSPR Class-Level Inference

Quantitative structure-property relationship (QSPR) models for the olfactory thresholds (log T) of pyrazine derivatives have been developed using 74-78 pyrazine compounds [1]. These models demonstrate that structural descriptors including polar surface area (PSA), hydrophobicity, and electronic parameters are significant predictors of odor threshold values. The target compound has a computed PSA of 35.01 Ų , which is lower than many polar pyrazines and more similar to non-polar alkylpyrazines. The fused dihydrofuran ring introduces a conformational restriction and an oxygen atom absent in simple alkylpyrazines such as 2,5-dimethylpyrazine (PSA ~25.78 Ų) or 2,3,5-trimethylpyrazine (PSA ~25.78 Ų), while adding polar character not found in tetramethylpyrazine . Based on the QSPR models, such differences in PSA and electronic distribution are expected to shift the log T value, predicting a distinct olfactory threshold relative to common pyrazine benchmarks [1].

Predicted Olfactory Threshold
Class-level inference
PSA 35.01 Ų vs. ~25.78 Ų for 2,5-dimethylpyrazine; QSPR models indicate PSA shift influences log T.
PSA context supports differentiated odor threshold.
Exact log T not available; requires experimental validation.
Chemoinformatics Flavor Science QSPR Modeling

Computed Physicochemical Property Differentiation vs. 2-Ethyl Analog

The structurally closest commercially cataloged analog, 2-ethyl-5,7-dimethyl-5,7-dihydrofuro[3,4-b]pyrazine (CAS 128397-25-1, molecular weight 178.231), has computed physicochemical properties that differ substantially from the target compound . The 2-ethyl analog has a computed density of 1.1±0.1 g/cm³, boiling point of 277.3±35.0 °C at 760 mmHg, and flash point of 95.9±15.6 °C, while the target compound (C8H10N2O, MW 150.178) lacks the additional ethyl substituent, resulting in a lower molecular weight (ΔMW = 28.05) and predicted lower boiling point and higher volatility . The target compound's lower molecular weight and predicted higher vapor pressure make it more suitable for top-note applications in fragrance formulations or for volatile flavor delivery, whereas the 2-ethyl analog would persist longer in the middle or base note range.

Volatility Difference
Data to verify
MW 150.18 vs. 178.23 (2-ethyl analog); predicted lower BP (~20–50 °C lower).
Faster evaporation rate expected; distinct GC elution profile.
Computed properties; requires experimental measurement.
Physicochemical Properties Volatility Product Selection

Best Application Scenarios for Procuring 5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine


Flavor Library Screening for Novel Roasted and Savory Notes

Flavor and fragrance companies seeking to expand their libraries of heterocyclic aroma chemicals should prioritize this compound for organoleptic screening. Patent US3767426A explicitly claims this compound's utility as a flavor-modifying agent in foodstuffs and tobacco . Based on class-level QSPR evidence, its structural features are predicted to produce a distinct olfactory threshold and character compared to standard alkylpyrazines [1], making it a candidate for novel roasted, nutty, or savory flavor profiles in processed foods, snacks, and plant-based meat alternatives.

Structure-Odor Relationship (SOR) Studies with Fused-Ring Pyrazines

Academic and industrial research groups engaged in quantitative structure-odor relationship (QSOR) studies can use this compound as a key member of a congeneric series. Its computed PSA of 35.01 Ų and the oxygen atom in the fused dihydrofuran ring provide a distinct electronic environment compared to the sulfur analog (2-methyl-5,7-dihydrothieno[3,4-b]pyrazine) and non-fused alkylpyrazines [1]. The established QSPR frameworks for pyrazine olfactory thresholds can be extended by experimentally measuring the odor detection threshold of this compound, contributing to improved predictive models [2].

Top-Note Fragrance Ingredient Development

Due to its relatively low molecular weight (150.178 g/mol) and predicted higher volatility compared to the 2-ethyl analog (MW 178.231, BP ~277 °C) , this compound is better suited for top-note applications in fine fragrance and personal care formulations. Its heterocyclic structure combines the green, fresh character typical of pyrazines with the potential added complexity of the oxygen-containing fused ring, offering perfumers a novel volatile for citrus-herbal or green-floral accords.

Synthetic Methodology Development and Heterocyclic Chemistry Research

The dihydrofuro[3,4-b]pyrazine scaffold is of interest in synthetic organic chemistry for developing new fused heterocyclic systems . Researchers engaged in expanding the synthetic accessibility of pyrazine-fused heterocycles can use this compound as a reference standard or starting material. The patent describes synthetic routes involving the reaction of vicinal alkadione dihalides with 1,2-diaminoethane or alkyl derivatives, providing a foundation that can be optimized for higher yields and purity [1].

Application
Selection Property
Validation Focus
Flavor library screening
Patent-disclosed fused dihydrofuropyrazine scaffold
Organoleptic differentiation vs. alkylpyrazines
Structure-odor relationship studies
Computed PSA and electronic profile
Experimental odor threshold measurement
Top-note fragrance development
Lower molecular weight and predicted volatility
Volatility and evaporation profile validation
Synthetic heterocyclic chemistry
Dihydrofuro[3,4-b]pyrazine core scaffold
Synthetic route optimization and reference standard
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